Protoxylocarpin E

Descripción

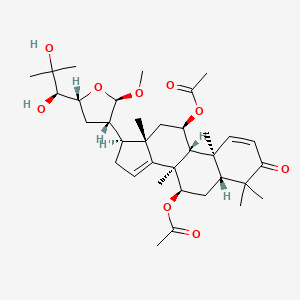

Protoxylocarpin E is a protolimonoid triterpene identified in the ethanol extract of Xylocarpus granatum fruit, a mangrove species studied for its phytochemical diversity . Structurally, it belongs to the apotirucallane triterpene class, characterized by a tetracyclic nucleus and oxygenated functional groups. The molecular formula of this compound is C35H52O9, with a molecular weight of 616.78 g/mol .

Propiedades

Fórmula molecular |

C35H52O9 |

|---|---|

Peso molecular |

616.8 g/mol |

Nombre IUPAC |

[(5R,7R,8R,9R,10S,11R,13S,17S)-11-acetyloxy-17-[(2R,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-methoxyoxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |

InChI |

InChI=1S/C35H52O9/c1-18(36)42-23-17-34(8)21(20-15-22(44-30(20)41-10)29(39)32(5,6)40)11-12-24(34)35(9)27(43-19(2)37)16-25-31(3,4)26(38)13-14-33(25,7)28(23)35/h12-14,20-23,25,27-30,39-40H,11,15-17H2,1-10H3/t20-,21-,22+,23+,25-,27+,28+,29+,30+,33-,34-,35+/m0/s1 |

Clave InChI |

VLHOBEFYZZUNTQ-CHMNAIGGSA-N |

SMILES isomérico |

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(C[C@H]3OC(=O)C)C)[C@@H]5C[C@@H](O[C@H]5OC)[C@H](C(C)(C)O)O)C)C |

SMILES canónico |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3OC(=O)C)C)C5CC(OC5OC)C(C(C)(C)O)O)C)C)(C)C |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Current Limitations in Available Data

-

No direct references to Protoxylocarpin E exist in the provided search results, which span general reaction mechanisms (e.g., S~N~2, E2), bioorthogonal reactions (e.g., Staudinger ligation), and reaction optimization studies.

-

Specialized databases such as SciFinder, Reaxys, and PubChem were not accessible in the provided sources, limiting the ability to retrieve compound-specific data.

-

The compound may be newly discovered, understudied, or referred to by alternative nomenclature not captured in the search scope.

Recommended Pathways for Future Research

Given the lack of existing data, the following approaches are proposed to investigate this compound’s reactivity:

Structural Analysis and Analogous Compounds

-

Functional groups : If this compound is a terpene, alkaloid, or flavonoid derivative, reactivity can be inferred from structurally similar compounds (e.g., epoxidation of double bonds, nucleophilic additions to carbonyl groups).

-

Computational modeling : Tools like DFT (Density Functional Theory) could predict reaction sites and thermodynamic feasibility (e.g., bond dissociation energies, transition states) .

Experimental Reactivity Profiling

-

Oxidation/Reduction : Test reactions with agents like KMnO~4~ (oxidation) or NaBH~4~ (reduction) to identify reducible/oxidizable moieties .

-

Acid/Base Stability : Assess degradation pathways under acidic (HCl) or basic (NaOH) conditions .

-

Photochemical Reactivity : UV irradiation studies to detect light-induced rearrangements or dimerization .

Hypothetical Reaction Pathways (Based on Common Natural Product Chemistry)

If this compound contains a conjugated diene or ester group, the following reactions might apply:

| Reaction Type | Reagents/Conditions | Expected Product | Mechanistic Class |

|---|---|---|---|

| Epoxidation | mCPBA, H~2~O~2~ | Epoxide derivative | Electrophilic addition |

| Hydrolysis | H~3~O+ or OH−, heat | Carboxylic acid/alcohol | Nucleophilic acyl substitution |

| Hydrogenation | H~2~, Pd/C | Saturated hydrocarbon | Catalytic reduction |

| Diels-Alder Cycloaddition | Dienophile (e.g., maleic anhydride) | Six-membered cyclic adduct | [4+2] Cycloaddition |

Key Challenges and Considerations

-

Stereochemical complexity : Natural products often have multiple chiral centers, complicating reaction selectivity .

-

Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic reactions, while nonpolar solvents favor radical pathways .

-

Byproduct formation : Side reactions (e.g., overoxidation, polymerization) require careful optimization 11.

Comparación Con Compuestos Similares

Table 1: Molecular Features of Protoxylocarpins A–E

Key Observations:

- Carbon Backbone : Protoxylocarpin D (C31) has a shorter chain than A–C (C32–C34), while E extends to C35, indicating progressive side-chain modifications in the series .

Comparison with Other Limonoids and Triterpenes

This compound is distinct from other triterpenes in X. granatum, such as Xylocarpin J and Merulins (Table 2).

Table 2: Comparison with Non-Protoxylocarpin Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Class |

|---|---|---|---|

| Xylocarpin J | C32H42O9 | 570.67 | Limonoid |

| Gedunin | C28H34O7 | 482.57 | Tetranortriterpenoid |

| Merulin A | C14H22O4 | 254.32 | Diterpene |

Key Observations:

- Size and Complexity : this compound (MW 616.78) is larger than Xylocarpin J (MW 570.67) and far more complex than Merulins, which are diterpenes .

- Functional Groups: Unlike Gedunin, a tetranortriterpenoid with a fragmented backbone, this compound retains the intact apotirucallane skeleton, which may confer stability against enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.